1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
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Overview
Description
1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione is a complex organic compound that features a morpholine ring, a sulfonyl group, a piperidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a Mannich reaction followed by a Michael addition reaction under mild conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides as reagents.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Pyrrolidine-2,5-dione Moiety: This moiety can be synthesized through cyclization reactions involving appropriate dione precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, sulfonyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and the specific biological context . The molecular targets and pathways involved may include enzymes such as monoamine oxidases and receptors involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one: This compound shares the morpholine ring and sulfonyl group with 1-(4-Morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione.
5-(4-Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound also features a morpholine ring and sulfonyl group, but with a different core structure.
Uniqueness
This compound is unique due to its combination of structural features, including the morpholine ring, sulfonyl group, piperidine ring, and pyrrolidine-2,5-dione moiety. This unique combination of features contributes to its potential biological activity and diverse applications in various fields .
Properties
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c23-18-14-17(20-8-2-1-3-9-20)19(24)22(18)15-4-6-16(7-5-15)28(25,26)21-10-12-27-13-11-21/h4-7,17H,1-3,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSLNWKVBRONGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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